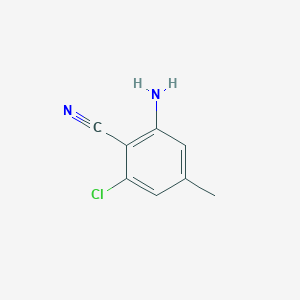

2-Amino-6-chloro-4-methylbenzonitrile

Description

Significance of Substituted Benzonitriles in Organic Chemistry

Substituted benzonitriles are a class of organic compounds that have a nitrile (-C≡N) group attached to a substituted benzene (B151609) ring. They are highly significant in organic chemistry primarily due to their role as versatile synthetic intermediates. The nitrile group is a valuable functional group because it can undergo a wide array of chemical transformations. It can be hydrolyzed to form carboxylic acids or amides, reduced to produce primary amines, or participate in cycloaddition reactions to create heterocyclic systems.

The substituents on the aromatic ring play a crucial role in modulating the reactivity of the benzonitrile (B105546) molecule. Electron-withdrawing or electron-donating groups can influence the electron density of the nitrile group and the aromatic ring, thereby affecting the molecule's susceptibility to nucleophilic or electrophilic attack. This tunability makes substituted benzonitriles essential building blocks in the synthesis of a diverse range of target compounds, including active pharmaceutical ingredients, dyes, and specialized polymers.

Overview of Aromatic Nitrile Scaffolds in Synthetic Methodologies

Aromatic nitrile scaffolds are fundamental components in numerous synthetic strategies, particularly in the construction of nitrogen-containing heterocycles, which are prominent in medicinal chemistry. The ortho-positioning of an amino group relative to the nitrile, as seen in compounds like 2-aminobenzonitriles, is particularly advantageous for synthesizing fused heterocyclic systems.

For example, 2-aminobenzonitrile (B23959) derivatives are common precursors for the synthesis of quinazolines and aminoquinolines. The reaction often proceeds through an initial reaction at the amino group, followed by an intramolecular cyclization involving the nitrile moiety. The presence of other substituents, such as halogens, provides additional handles for further molecular elaboration through cross-coupling reactions, enabling the synthesis of highly complex and diverse molecular libraries for drug discovery and other applications.

The table below summarizes key synthetic transformations involving the aromatic nitrile group.

| Reaction Type | Reagents | Resulting Functional Group |

| Hydrolysis (Acidic or Basic) | H₃O⁺ or OH⁻, Heat | Carboxylic Acid (-COOH) or Carboxamide (-CONH₂) |

| Reduction | H₂, Metal Catalyst (e.g., Pd, Pt) or LiAlH₄ | Primary Amine (-CH₂NH₂) |

| Cycloaddition | Azides (e.g., NaN₃) | Tetrazole Ring |

| Friedel-Crafts Reaction | Ketones/Acyl Chlorides, Lewis Acid | Acylamino or Keto functionality |

| Reaction with Grignard Reagents | R-MgBr, then H₃O⁺ | Ketone (C=O) |

Scope and Research Focus on 2-Amino-6-chloro-4-methylbenzonitrile

While the broader class of substituted 2-aminobenzonitriles is well-documented in chemical literature, specific research focusing exclusively on the 2-Amino-6-chloro-4-methylbenzonitrile isomer is not extensively detailed in publicly available research. However, based on its structure, its primary role in research and development is almost certainly that of a specialized chemical intermediate.

The molecule's utility can be inferred from its constituent functional groups:

The 2-amino and nitrile groups are ideally positioned for the synthesis of fused heterocyclic systems like quinazolines, a common scaffold in drug development.

The 6-chloro group acts as a potential site for nucleophilic aromatic substitution or as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of other molecular fragments.

The 4-methyl group modifies the electronic properties and steric environment of the ring, which can influence reaction outcomes and the biological activity of downstream products.

Therefore, the research focus for this compound would likely be in its application as a building block for creating larger, more complex molecules with potential applications in medicinal chemistry and materials science.

Due to the limited specific data for 2-Amino-6-chloro-4-methylbenzonitrile, the following table presents data for a closely related analogue, 2-Amino-6-chlorobenzonitrile, to provide context for its likely physical properties. sigmaaldrich.com

| Property | Value |

| CAS Number | 6575-11-7 |

| Molecular Formula | C₇H₅ClN₂ |

| Molecular Weight | 152.58 g/mol |

| Appearance | Solid |

| Melting Point | 134-136 °C |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-chloro-4-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-2-7(9)6(4-10)8(11)3-5/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWNCJDYEJFLBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 6 Chloro 4 Methylbenzonitrile

Conventional Synthetic Approaches to 2-Amino-6-chloro-4-methylbenzonitrile

Conventional synthetic methods typically involve multi-step sequences that rely on well-established reaction mechanisms. These approaches, while often robust, may sometimes be limited by harsh reaction conditions or the availability of starting materials.

Direct Amination Strategies for Benzonitrile (B105546) Precursors

A plausible route to 2-amino-6-chloro-4-methylbenzonitrile involves the direct amination of a suitable dichlorinated precursor, such as 2,6-dichloro-4-methylbenzonitrile (B8637562). The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a powerful tool for forming carbon-nitrogen bonds with aryl halides. wikipedia.orglibretexts.org This reaction is renowned for its wide substrate scope and functional group tolerance. wikipedia.org

The general transformation would involve the reaction of 2,6-dichloro-4-methylbenzonitrile with an ammonia (B1221849) surrogate or ammonia itself in the presence of a palladium catalyst and a suitable ligand. The regioselectivity of the amination at the 2-position over the 6-position would be a critical aspect to control, potentially influenced by steric hindrance and the electronic effects of the nitrile and methyl groups.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Parameter | Condition |

| Precursor | 2,6-dichloro-4-methylbenzonitrile |

| Amine Source | Ammonia or Ammonia Surrogate |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) |

| Base | Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) |

| Solvent | Anhydrous, aprotic solvent (e.g., Toluene, Dioxane) |

| Temperature | 80-120 °C |

This table presents typical conditions for Buchwald-Hartwig amination reactions based on general literature knowledge and may require optimization for the specific synthesis of 2-amino-6-chloro-4-methylbenzonitrile.

Halogenation-Cyanation Sequential Protocols

An alternative conventional strategy involves a sequence of halogenation and cyanation reactions starting from a readily available aminotoluene derivative. A potential starting material for this route is 3-amino-4-chlorotoluene. The synthesis would proceed through the following key steps:

Diazotization: The amino group of 3-amino-4-chlorotoluene is converted into a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid (e.g., HCl) at low temperatures. wikipedia.orgcgiar.org

Sandmeyer Reaction: The resulting diazonium salt is then subjected to a Sandmeyer reaction, where the diazonium group is replaced by a nitrile group using a copper(I) cyanide catalyst. wikipedia.orgorganic-chemistry.org This would yield 2-chloro-4-methylbenzonitrile (B1583916).

Chlorination: The final step would be the selective chlorination of 2-chloro-4-methylbenzonitrile at the 6-position. This step would require careful control of reaction conditions to achieve the desired regioselectivity.

The Sandmeyer reaction is a classic and reliable method for introducing a variety of functional groups, including cyano groups, onto an aromatic ring via a diazonium salt intermediate. nih.gov

Nucleophilic Substitution Routes to Introduce Cyano Groups

Nucleophilic aromatic substitution (SNAr) offers another pathway for the introduction of the cyano group. This approach would typically start with a precursor that has a good leaving group, such as a halogen, at the position where the cyano group is to be introduced, and electron-withdrawing groups to activate the ring towards nucleophilic attack.

A hypothetical route could involve the reaction of a di-halogenated aminotoluene derivative with a cyanide salt. For instance, treatment of a precursor like 2,6-dichloro-4-methylaniline (B1232004) with a cyanide source, such as sodium or potassium cyanide, in a polar aprotic solvent at elevated temperatures could potentially lead to the substitution of one of the chlorine atoms with a cyano group. docbrown.infochemguide.co.uk The success of this reaction would depend on the relative activation of the two chlorine atoms and the reaction conditions.

Catalytic Synthesis of 2-Amino-6-chloro-4-methylbenzonitrile

Modern catalytic methods offer more direct and efficient routes to complex molecules, often with higher atom economy and milder reaction conditions.

Palladium-Catalyzed C-H Activation and Functionalization

Palladium-catalyzed C-H activation has emerged as a transformative strategy in organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. epfl.ch A potential catalytic route to 2-amino-6-chloro-4-methylbenzonitrile could involve the direct amination of a 2-chloro-4-methylbenzonitrile precursor.

In this scenario, a palladium catalyst would selectively activate a C-H bond at the 6-position of the benzonitrile ring, followed by coupling with an amine source. The directing effect of the nitrile group would be crucial in achieving the desired regioselectivity. While direct C-H amination is a developing field, it holds the promise of a more step-economical synthesis.

Table 2: General Parameters for Palladium-Catalyzed C-H Amination

| Parameter | Condition |

| Substrate | 2-chloro-4-methylbenzonitrile |

| Amine Source | Various nitrogen sources |

| Catalyst | Palladium(II) salts (e.g., Pd(OAc)₂) |

| Ligand | Often specialized ligands are required |

| Oxidant | Required in many C-H activation cycles |

| Solvent | High-boiling point solvents (e.g., DCE, DMA) |

| Temperature | 100-150 °C |

This table outlines general conditions for C-H amination reactions. Specific conditions for the target molecule would need to be empirically determined.

Ligand Effects and Optimization in Catalytic Processes

The success of palladium-catalyzed reactions, including both Buchwald-Hartwig amination and C-H functionalization, is highly dependent on the nature of the ligand coordinated to the palladium center. The ligand plays a critical role in stabilizing the catalyst, promoting the desired elementary steps of the catalytic cycle (oxidative addition, reductive elimination), and influencing the regioselectivity and efficiency of the reaction. nih.govnih.govorganic-chemistry.org

For the synthesis of 2-amino-6-chloro-4-methylbenzonitrile via catalytic methods, a systematic screening of ligands would be essential for process optimization. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, and DavePhos), have proven to be highly effective in many amination reactions of aryl chlorides. wiley.comcolab.ws The choice of ligand can significantly impact the reaction rate, catalyst loading, and the range of compatible functional groups.

Table 3: Commonly Used Ligands in Palladium-Catalyzed Aminations

| Ligand | Structure | Key Features |

| XPhos | Biarylphosphine | Bulky and electron-rich, effective for challenging couplings. |

| SPhos | Biarylphosphine | Similar to XPhos, often provides complementary reactivity. |

| DavePhos | Biarylphosphine | Another highly active ligand for C-N bond formation. |

| BINAP | Bidentate phosphine | Chiral ligand, can be used for asymmetric synthesis. |

This table lists some of the state-of-the-art ligands used in palladium-catalyzed amination reactions.

Green Chemistry Approaches in the Synthesis of 2-Amino-6-chloro-4-methylbenzonitrile

Green chemistry emphasizes the use of sustainable and non-hazardous materials and processes. For a polysubstituted aromatic compound such as 2-amino-6-chloro-4-methylbenzonitrile, this involves exploring alternative reaction conditions, catalysts, and solvents to minimize waste and energy consumption.

Hydrothermal synthesis utilizes water at elevated temperatures and pressures as a reaction medium. This method can offer significant environmental benefits by replacing volatile and toxic organic solvents. However, a review of the current scientific literature indicates a lack of specific studies detailing the hydrothermal synthesis of 2-amino-6-chloro-4-methylbenzonitrile. While hydrothermal methods have been successfully applied to the synthesis of various organic compounds and nanomaterials, their application to this specific substituted benzonitrile has not been documented. Future research in this area could explore the feasibility of using superheated water to facilitate the necessary chemical transformations for the synthesis of 2-amino-6-chloro-4-methylbenzonitrile, potentially leading to a cleaner and more sustainable production pathway.

The use of catalysts derived from renewable biomass is a key area of green chemistry research, offering a sustainable alternative to traditional metal-based catalysts. These biocatalysts can include enzymes or materials derived from sources like starch. nih.gov For instance, starch-supported bionanocatalysts have been employed in the synthesis of other heterocyclic compounds. nih.gov

Despite the growing interest in biomass-derived catalysts, there is currently no specific research available on their application in the synthesis of 2-amino-6-chloro-4-methylbenzonitrile. The potential exists to explore enzymes or functionalized bio-polymers that could catalyze the specific amination, chlorination, and cyanation reactions required to produce this molecule. Such an approach could significantly reduce the reliance on hazardous reagents and catalysts often used in conventional organic synthesis. Research in this domain would be necessary to identify suitable biomass-derived catalysts and optimize reaction conditions for the synthesis of this target compound. nih.gov

In the absence of specific documented green synthetic routes for 2-amino-6-chloro-4-methylbenzonitrile, a comparative analysis must be based on general principles and analogous reactions for substituted benzonitriles. Traditional methods for synthesizing aromatic nitriles often involve harsh reagents and generate significant waste. researchgate.net Environmentally benign alternatives focus on improving atom economy, reducing energy consumption, and using less toxic substances.

One greener approach involves the use of ionic liquids as recyclable reaction media and catalysts. rsc.orgresearchgate.net For the synthesis of benzonitriles from benzaldehydes, ionic liquids can serve multiple roles, simplifying the process and allowing for easy recovery and reuse of the catalyst and solvent. rsc.orgresearchgate.net Another sustainable method is the direct synthesis of nitriles from carboxylic acids using catalysts in a transnitrilation reaction, which can be performed in continuous flow systems, minimizing reactor volume and improving safety. researchgate.net

Biocatalysis, using enzymes like aldoxime dehydratases, presents a highly sustainable route for converting aldoximes to nitriles under mild conditions, thereby reducing the environmental footprint of the manufacturing process. nih.gov A comparative look at these methods suggests that while traditional routes may be well-established, emerging green technologies offer substantial improvements in environmental performance.

Below is a comparative table of potential environmentally benign synthetic approaches that could be adapted for the synthesis of substituted benzonitriles.

| Synthetic Route | Catalyst/Reagent Type | Advantages | Disadvantages |

| Ionic Liquid-Mediated Synthesis | Ionic Liquids | Recyclable catalyst and solvent, simplified separation. rsc.orgresearchgate.net | Potential toxicity of some ionic liquids, higher initial cost. |

| Transnitrilation | Indium Trichloride | Use of non-toxic catalyst, can be adapted for continuous flow. researchgate.net | Requires high temperatures. researchgate.net |

| Biocatalysis | Aldoxime Dehydratases | Mild reaction conditions, high selectivity, biodegradable catalyst. nih.gov | Limited substrate scope, potential for enzyme inhibition. nih.gov |

Further research is necessary to apply and optimize these greener synthetic strategies specifically for the production of 2-amino-6-chloro-4-methylbenzonitrile.

Chemical Reactivity and Transformation Studies of 2 Amino 6 Chloro 4 Methylbenzonitrile

Redox Chemistry of 2-Amino-6-chloro-4-methylbenzonitrile

Oxidation Pathways and Product Characterization

The oxidation of 2-Amino-6-chloro-4-methylbenzonitrile can lead to a variety of products depending on the oxidizing agent and reaction conditions. The primary targets for oxidation are the amino and methyl groups.

Mild oxidation of the amino group can potentially lead to the formation of nitroso or nitro derivatives. However, due to the activating nature of the amino group, oxidation can also lead to polymerization or degradation of the aromatic ring if not controlled carefully.

More vigorous oxidation can target the methyl group. For instance, treatment with strong oxidizing agents like potassium permanganate (B83412) or chromic acid under harsh conditions would be expected to oxidize the methyl group to a carboxylic acid, yielding 2-amino-6-chloro-4-cyanobenzoic acid.

Detailed experimental studies on the specific oxidation pathways of 2-Amino-6-chloro-4-methylbenzonitrile are not extensively documented in publicly available literature, highlighting an area for potential research. Characterization of any resulting oxidation products would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to elucidate their chemical structures.

Reduction Processes and Derivative Formation

The reduction of 2-Amino-6-chloro-4-methylbenzonitrile offers pathways to valuable derivatives, primarily by targeting the nitrile group.

Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum oxide, under a hydrogen atmosphere, is a common method for the reduction of nitriles to primary amines. This would transform 2-Amino-6-chloro-4-methylbenzonitrile into (2-amino-6-chloro-4-methylphenyl)methanamine. The reaction conditions, including pressure, temperature, and solvent, would need to be optimized to achieve high yields and selectivity.

Alternatively, chemical reducing agents can be employed. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent. Another common reagent is sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst like cobalt chloride.

The resulting benzylamine (B48309) derivative is a versatile intermediate for the synthesis of various biologically active molecules and materials. nih.gov

Table 1: Potential Reduction Products of 2-Amino-6-chloro-4-methylbenzonitrile

| Starting Material | Reducing Agent/Conditions | Major Product |

| 2-Amino-6-chloro-4-methylbenzonitrile | H₂, Pd/C | (2-amino-6-chloro-4-methylphenyl)methanamine |

| 2-Amino-6-chloro-4-methylbenzonitrile | LiAlH₄, THF | (2-amino-6-chloro-4-methylphenyl)methanamine |

| 2-Amino-6-chloro-4-methylbenzonitrile | NaBH₄, CoCl₂ | (2-amino-6-chloro-4-methylphenyl)methanamine |

Coupling Reactions with 2-Amino-6-chloro-4-methylbenzonitrile

The chloro substituent on the aromatic ring of 2-Amino-6-chloro-4-methylbenzonitrile makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon Coupling Strategies

Palladium-catalyzed cross-coupling reactions are instrumental in modern organic synthesis for creating C-C bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.govnih.govresearchgate.net Reacting 2-Amino-6-chloro-4-methylbenzonitrile with various arylboronic acids would be expected to yield 2-amino-4-methyl-6-arylbenzonitrile derivatives. The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the reaction.

Heck-Mizoroki Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgrsc.org This would allow for the introduction of a vinyl group at the 6-position of the benzonitrile (B105546) ring.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgwikipedia.orgorgsyn.orgnih.govlookchem.com This would lead to the synthesis of 2-amino-6-alkynyl-4-methylbenzonitriles, which are valuable precursors for various heterocyclic compounds.

Table 2: Representative Carbon-Carbon Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Potential Product Structure |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, base | 2-Amino-4-methyl-6-arylbenzonitrile |

| Heck-Mizoroki | Alkene | Pd catalyst, base | 2-Amino-4-methyl-6-vinylbenzonitrile |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | 2-Amino-4-methyl-6-alkynylbenzonitrile |

Heteroatom-Involving Coupling Reactions

The chloro group of 2-Amino-6-chloro-4-methylbenzonitrile can also be displaced by heteroatom nucleophiles through transition metal-catalyzed reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgbeilstein-journals.orgrsc.orgresearchgate.net This would allow for the introduction of a substituted amino group at the 6-position, leading to the formation of various N,N'-disubstituted diaminobenzonitrile derivatives.

Ullmann Condensation: This copper-catalyzed reaction is used to form carbon-oxygen or carbon-nitrogen bonds. wikipedia.orgnih.govorganic-chemistry.orgresearchgate.netmdpi.com For example, reacting 2-Amino-6-chloro-4-methylbenzonitrile with a phenol (B47542) in the presence of a copper catalyst and a base would yield a phenoxy derivative. Similarly, coupling with an amine under Ullmann conditions could also be employed to form a C-N bond.

Table 3: Representative Heteroatom-Involving Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Potential Product Structure |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | N-Aryl/alkyl-2-amino-4-methyl-6-aminobenzonitrile |

| Ullmann Condensation | Phenol/Alcohol | Cu catalyst, base | 2-Amino-6-phenoxy/alkoxy-4-methylbenzonitrile |

| Ullmann Condensation | Amine | Cu catalyst, base | N-Aryl/alkyl-2-amino-4-methyl-6-aminobenzonitrile |

2-Amino-6-chloro-4-methylbenzonitrile exhibits a rich and varied chemical reactivity profile. While specific, detailed research on this particular molecule is somewhat limited in readily accessible sources, its structural motifs suggest significant potential for a wide range of chemical transformations. The presence of the amino, chloro, and nitrile groups provides multiple avenues for functionalization through oxidation, reduction, and a host of powerful carbon-carbon and carbon-heteroatom bond-forming coupling reactions. Further exploration of its reactivity is warranted and could lead to the discovery of novel synthetic routes to valuable and complex molecules for various applications in medicinal chemistry and materials science.

Advanced Spectroscopic Characterization and Structural Analysis of 2 Amino 6 Chloro 4 Methylbenzonitrile

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the molecular structure and bonding of a compound by probing its vibrational modes.

The FT-IR spectrum of 2-Amino-6-chloro-4-methylbenzonitrile is expected to exhibit characteristic absorption bands corresponding to its primary functional groups: the amino (-NH2), chloro (-Cl), methyl (-CH3), and nitrile (-C≡N) groups, as well as the benzene (B151609) ring.

For a related compound, 2-amino-4-chlorobenzonitrile (B1265954), the IR spectrum showed key stretching bands for the nitrile group (C≡N) at 2211 cm⁻¹ and the primary amine (-NH2) group as two distinct bands at 3452 cm⁻¹ and 3363 cm⁻¹. analis.com.my The C-Cl stretching band was observed at 782 cm⁻¹. analis.com.my In another similar molecule, 2-chloro-6-methyl benzonitrile (B105546), the C≡N stretching mode was observed at 2225 cm⁻¹. researchgate.net

Based on these analogs, the FT-IR spectrum of 2-Amino-6-chloro-4-methylbenzonitrile would be predicted to show:

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹, characteristic of the symmetric and asymmetric stretching of the primary amino group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the methyl group's symmetric and asymmetric C-H stretches are expected in the 2900-3000 cm⁻¹ range.

C≡N Stretching: A strong, sharp absorption band is anticipated in the 2220-2240 cm⁻¹ region, which is characteristic for nitriles conjugated with an aromatic ring. researchgate.netresearchgate.net The intensity can be enhanced by conjugation. researchgate.net

N-H Bending: The scissoring vibration of the -NH2 group is expected around 1600-1650 cm⁻¹.

C-Cl Stretching: A band in the range of 600-800 cm⁻¹ would be attributable to the C-Cl stretching vibration.

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For 2-Amino-6-chloro-4-methylbenzonitrile, the FT-Raman spectrum would be particularly useful for observing the nitrile and aromatic ring vibrations.

In studies of the related 2-chloro-6-methyl benzonitrile, the C≡N stretching mode was observed with strong intensity at 2227 cm⁻¹ in the Raman spectrum. researchgate.net This mode often appears with the strongest intensity in the Raman spectra of benzonitrile derivatives due to the polarizability of the triple bond, which is enhanced by conjugation with the phenyl ring. researchgate.net Aromatic ring C-CN deformation modes for this analog were observed at 602, 582, and 411 cm⁻¹ in the Raman spectrum. researchgate.net The FT-Raman spectrum of 2-Amino-6-chloro-4-methylbenzonitrile is therefore expected to prominently feature a very strong band for the C≡N stretch and characteristic bands for the substituted benzene ring.

The assignment of vibrational bands is based on the expected frequencies for the specific functional groups and skeletal modes of the molecule. The table below provides a summary of the predicted characteristic vibrational modes and their approximate frequency ranges, derived from data on analogous compounds. analis.com.myresearchgate.netresearchgate.net

| Vibrational Mode | Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) | Characteristics |

| Asymmetric & Symmetric Stretching | -NH₂ | 3500 - 3300 | Weak | Two distinct bands |

| Stretching | Aromatic C-H | 3100 - 3000 | Strong | Medium to weak intensity |

| Asymmetric & Symmetric Stretching | -CH₃ | 3000 - 2900 | Strong | |

| Stretching | -C≡N | 2240 - 2220 | Very Strong | Strong, sharp band; intensity enhanced by conjugation |

| Bending (Scissoring) | -NH₂ | 1650 - 1600 | Weak | |

| Skeletal Vibrations | Aromatic C=C | 1600 - 1450 | Strong | Multiple bands |

| Stretching | C-Cl | 800 - 600 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 2-Amino-6-chloro-4-methylbenzonitrile would provide information on the chemical environment of the protons. The spectrum is expected to show signals for the aromatic protons, the amino group protons, and the methyl group protons.

Aromatic Protons: The benzene ring has two remaining protons. Due to the substitution pattern, they would appear as distinct signals in the aromatic region, typically between 6.5 and 8.0 ppm. The electron-donating amino group and electron-withdrawing chloro and nitrile groups will influence their exact chemical shifts.

Amino Protons (-NH₂): The two protons of the amino group would likely appear as a broad singlet. The chemical shift of amine protons can vary significantly (typically 0.5 - 5.0 ppm) depending on factors like solvent, concentration, and hydrogen bonding. pdx.edu

Methyl Protons (-CH₃): The three protons of the methyl group would give rise to a sharp singlet, as there are no adjacent protons to cause splitting. This signal is expected in the upfield region, likely around 2.0-2.5 ppm. For example, the methyl protons in 4-methylbenzonitrile appear at 2.42 ppm. rsc.org

The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. For 2-Amino-6-chloro-4-methylbenzonitrile, signals are expected for the eight distinct carbon atoms: six in the aromatic ring, one in the nitrile group, and one in the methyl group.

Nitrile Carbon (-C≡N): The carbon of the nitrile group typically resonates in the range of 110-120 ppm. ucl.ac.uk

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts in the approximate range of 100-150 ppm. hw.ac.uk The shifts are influenced by the attached substituents.

The carbon attached to the amino group (C2) will be shifted upfield.

The carbons attached to the electron-withdrawing chloro (C6) and nitrile (C1) groups will be shifted downfield.

The carbon attached to the methyl group (C4) will also experience a characteristic shift.

Methyl Carbon (-CH₃): The methyl carbon signal is expected to appear at the most upfield position, typically between 20-30 ppm. pdx.edu

The following table summarizes the expected chemical shift ranges for the carbon atoms in the molecule.

| Carbon Type | Environment | Predicted Chemical Shift (δ, ppm) |

| Methyl Carbon | -CH₃ | 20 - 30 |

| Aromatic Carbons | C-H, C-N, C-Cl, C-C, C-CN | 100 - 150 |

| Nitrile Carbon | -C≡N | 110 - 120 |

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure by analyzing its fragmentation pattern. In the mass spectrum of 2-Amino-6-chloro-4-methylbenzonitrile, the molecular ion peak (M⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the molecule.

The fragmentation of 2-Amino-6-chloro-4-methylbenzonitrile under electron ionization (EI) is expected to proceed through several characteristic pathways, driven by the presence of the amino, chloro, methyl, and nitrile functional groups on the aromatic ring. libretexts.org Aromatic compounds typically show a strong molecular ion peak due to the stability of the benzene ring. libretexts.org

Key fragmentation pathways would likely involve the loss of small neutral molecules or radicals. For instance, the initial fragmentation might involve the loss of a hydrogen atom (H·) from the amino or methyl group, or the loss of a chlorine atom (Cl·). Another common fragmentation for nitriles is the loss of HCN. unito.it Given the presence of an amino group, the loss of NH₂ is also a possibility. The stable aromatic ring structure would likely lead to the formation of various resonance-stabilized fragment ions. libretexts.org

Table 1: Plausible Mass Spectrometry Fragmentation Data for 2-Amino-6-chloro-4-methylbenzonitrile

| Fragment Ion | m/z (mass-to-charge ratio) | Possible Neutral Loss |

| [M]⁺ | 166/168 (in a ~3:1 ratio) | - |

| [M-H]⁺ | 165/167 | H |

| [M-CH₃]⁺ | 151/153 | CH₃ |

| [M-Cl]⁺ | 131 | Cl |

| [M-HCN]⁺ | 139/141 | HCN |

Note: The presence of chlorine results in isotopic peaks (M⁺ and M+2) with a characteristic intensity ratio of approximately 3:1.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This provides detailed information on bond lengths, bond angles, and intermolecular interactions.

The crystal structure would reveal the precise bond lengths and angles within the molecule. For example, the C≡N bond length is expected to be around 1.14 Å, and the C-Cl bond length would be in the typical range for aryl chlorides. analis.com.my The geometry around the benzene ring would be largely planar, with the substituents lying in or close to the plane of the ring.

Table 2: Hypothetical Crystallographic Data for 2-Amino-6-chloro-4-methylbenzonitrile (based on a related structure)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | ~3.9 |

| b (Å) | ~6.8 |

| c (Å) | ~13.8 |

| α (°) | ~77.6 |

| β (°) | ~88.9 |

| γ (°) | ~83.0 |

Data is for the related compound 2-amino-4-chlorobenzonitrile and is presented for illustrative purposes. analis.com.my

The packing of molecules in the crystal lattice is governed by various intermolecular interactions. For 2-Amino-6-chloro-4-methylbenzonitrile, the primary intermolecular interactions are expected to be hydrogen bonds involving the amino group and the nitrogen atom of the nitrile group. analis.com.my Specifically, N–H···N hydrogen bonds are likely to be a dominant feature, leading to the formation of supramolecular chains or networks. analis.com.my

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of 2-Amino-6-chloro-4-methylbenzonitrile is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. analis.com.my The aromatic ring, being a chromophore with a conjugated π-system, will give rise to intense π → π* transitions. libretexts.org The presence of the amino, chloro, and nitrile substituents will influence the energy of these transitions and the position of the absorption maxima (λ_max).

The amino group, being an electron-donating group, and the nitrile and chloro groups, being electron-withdrawing, will cause a shift in the absorption bands compared to unsubstituted benzene. The lone pair of electrons on the nitrogen atom of the amino group can participate in n → π* transitions, which are typically of lower intensity than π → π* transitions. libretexts.org These transitions involve the excitation of a non-bonding electron to an anti-bonding π* orbital. libretexts.org

Table 3: Expected Electronic Transitions for 2-Amino-6-chloro-4-methylbenzonitrile

| Type of Transition | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | π (bonding) → π (antibonding) | Shorter wavelength (higher energy) | High |

| n → π | n (non-bonding) → π (antibonding) | Longer wavelength (lower energy) | Low |

The solvent used for UV-Vis analysis can also affect the position of the absorption bands. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima. uobabylon.edu.iq

Computational Chemistry and Theoretical Investigations of 2 Amino 6 Chloro 4 Methylbenzonitrile

Density Functional Theory (DFT) Studies

Detailed DFT studies, which are fundamental for understanding the molecular properties of a compound, appear not to have been published for 2-Amino-6-chloro-4-methylbenzonitrile. Such studies would typically include:

Ab Initio Calculation Methodologies

Ab initio (from first principles) calculations, such as Hartree-Fock (HF) or Møller-Plesset (MP) perturbation theory, provide an alternative to DFT for studying molecular properties. No specific ab initio studies for 2-Amino-6-chloro-4-methylbenzonitrile were found.

Quantum Chemical Parameters and Reactivity Prediction

The prediction of a molecule's reactivity based on calculated quantum chemical parameters is a cornerstone of computational chemistry. Without foundational DFT or ab initio calculations, it is not possible to derive and analyze these parameters for 2-Amino-6-chloro-4-methylbenzonitrile.

Hirshfeld Surface Analysis and Intermolecular Contacts in the Context of 2-Amino-6-chloro-4-methylbenzonitrile

A comprehensive search for crystallographic data and Hirshfeld surface analysis specific to the compound 2-Amino-6-chloro-4-methylbenzonitrile has yielded no publicly available experimental crystal structure reports or related computational studies. The generation of Hirshfeld surfaces and the subsequent analysis of intermolecular contacts are critically dependent on the precise atomic coordinates and unit cell parameters obtained from single-crystal X-ray diffraction analysis.

Without this foundational crystallographic information for 2-Amino-6-chloro-4-methylbenzonitrile, a detailed and accurate discussion of its specific Hirshfeld surface, d_norm surfaces, fingerprint plots, and the quantitative contributions of various intermolecular interactions is not possible.

However, to provide a contextual understanding, it is instructive to review the Hirshfeld surface analysis of structurally related compounds. For instance, the analysis of a similar molecule, 2-amino-4-chlorobenzonitrile (B1265954) , reveals the nature of intermolecular interactions in its crystal lattice. In this related compound, N···H/H···N contacts are the most significant contributors to the crystal packing, indicating the presence of N–H···N hydrogen bonds. Other notable interactions include Cl···H/H···Cl and H···H contacts.

This type of analysis allows for the visualization and quantification of how molecules interact with their neighbors in a crystalline environment. The Hirshfeld surface itself is a graphical tool that maps the regions of close contact between molecules. Key graphical representations derived from this analysis include:

d_norm surface: This surface highlights intermolecular contacts shorter than the van der Waals radii, which are crucial for understanding the forces holding the crystal lattice together. These are typically color-coded, with red spots indicating the closest contacts.

2D Fingerprint Plots: These plots provide a two-dimensional summary of all the intermolecular contacts, resolving the Hirshfeld surface into contributions from different interaction types (e.g., H···H, C···H, N···H). Each point on the plot corresponds to a pair of distances (d_i and d_e) from the surface to the nearest atoms inside and outside the surface, respectively. The percentage contribution of each contact type can be calculated from these plots, offering a quantitative measure of their importance in the crystal packing.

Should the crystal structure of 2-Amino-6-chloro-4-methylbenzonitrile become available in the future, a similar computational investigation would be anticipated to reveal the specific roles of its amino, chloro, and methyl functional groups in directing the supramolecular assembly. The presence of the amino group would suggest the potential for hydrogen bonding, while the chlorine atom could participate in halogen bonding or other dipole-dipole interactions. The methyl group and aromatic ring would contribute to weaker van der Waals and C-H···π interactions. A complete analysis would provide quantitative data on these interactions, which are fundamental to understanding the material's physicochemical properties.

Applications of 2 Amino 6 Chloro 4 Methylbenzonitrile in Organic Synthesis and Materials Science Research

Role as a Key Synthetic Intermediate for Advanced Organic Molecules

The strategic placement of reactive functional groups makes 2-Amino-6-chloro-4-methylbenzonitrile a sought-after precursor in the synthesis of a wide range of advanced organic molecules, particularly heterocyclic compounds and complex structures requiring multi-step synthetic sequences.

Precursor for Complex Heterocyclic Compounds

The ortho-disposition of the amino and nitrile groups in 2-Amino-6-chloro-4-methylbenzonitrile makes it an ideal starting material for the synthesis of fused heterocyclic systems, most notably quinazolines. Various synthetic strategies have been developed to construct the quinazoline (B50416) scaffold from substituted 2-aminobenzonitriles.

One prominent method involves the acid-mediated [4+2] annulation reaction. While not specifically documented for 2-Amino-6-chloro-4-methylbenzonitrile, analogous 2-aminobenzonitriles react with N-benzyl cyanamides in the presence of an acid catalyst to yield 2-amino-4-iminoquinazolines. This transformation proceeds through a proposed mechanism involving the formation of a ketenimine intermediate followed by intramolecular cyclization.

Metal-catalyzed approaches have also proven effective. For instance, palladium-catalyzed cascade reactions of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids provide a route to 4-arylquinazolines. rsc.org This method involves a C(sp)-C(sp²) coupling followed by an intramolecular C-N bond formation. rsc.org Furthermore, copper-catalyzed one-pot tandem reactions involving 2-aminobenzonitriles, aldehydes, and substituted alcohols have been utilized to synthesize a variety of quinazoline derivatives. researchgate.net

The following table summarizes representative examples of heterocyclic synthesis methodologies applicable to 2-aminobenzonitrile (B23959) derivatives:

| Reaction Type | Reactants | Catalyst/Reagent | Product Type |

| [4+2] Annulation | 2-Aminobenzonitrile, N-Benzyl Cyanamide | Acid (e.g., HCl) | 2-Amino-4-iminoquinazoline |

| Palladium-Catalyzed Cascade | 2-Aminobenzonitrile, Triethyl Orthocarboxylate, Boronic Acid | Palladium(II) catalyst | 4-Arylquinazoline |

| Copper-Catalyzed Tandem | 2-Aminobenzonitrile, Aldehyde, Alcohol | Copper catalyst | Substituted Quinazoline |

Building Block in Multistep Organic Syntheses

Beyond the direct synthesis of heterocycles, 2-Amino-6-chloro-4-methylbenzonitrile is a valuable building block in more extensive, multi-step synthetic campaigns aimed at constructing complex organic molecules, including natural products and pharmaceutically active compounds. The distinct reactivity of its functional groups allows for sequential and selective transformations.

The amino group can be readily acylated, alkylated, or diazotized, providing a handle for introducing a wide range of substituents or for further cyclization reactions. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up avenues for peptide couplings or the formation of other nitrogen-containing heterocycles. The chloro substituent offers a site for nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, enabling the introduction of various aryl, alkyl, or other functional groups.

While a specific total synthesis employing 2-Amino-6-chloro-4-methylbenzonitrile is not prominently featured in the literature, the synthetic utility of similarly substituted benzonitriles in the preparation of bioactive molecules is well-established. For instance, substituted aminobenzonitriles are key intermediates in the synthesis of various pharmaceuticals and agrochemicals. taylorfrancis.comsyrris.jp

Catalysis Research Involving 2-Amino-6-chloro-4-methylbenzonitrile

The reactivity of 2-Amino-6-chloro-4-methylbenzonitrile also extends to the field of catalysis, where it can function both as a substrate for catalytic transformations and as a precursor for the synthesis of ligands for metal catalysts.

Substrate in Catalytic Transformations

The functional groups of 2-Amino-6-chloro-4-methylbenzonitrile are amenable to various catalytic transformations. The chloro group, for instance, can participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

A notable example of the reactivity of the nitrile and amino groups is the palladium-catalyzed direct addition of sodium arylsulfinates to unprotected 2-aminobenzonitriles, which yields o-aminobenzophenones. lu.lv This reaction is proposed to proceed through a mechanism involving desulfination and carbopalladation of the nitrile group. lu.lv

Furthermore, the nitrile group can undergo catalytic hydrogenation to an aminomethyl group. The selective hydrogenation of the nitrile in the presence of a chloro substituent can be challenging, but various catalytic systems, often employing platinum or palladium catalysts, have been developed for the chemoselective reduction of nitriles in halogenated aromatic compounds. researchgate.netgoogle.com

Ligand Precursor for Metal Catalysts

The amino and nitrile functionalities of 2-Amino-6-chloro-4-methylbenzonitrile provide potential coordination sites for metal ions, making it a candidate for use as a ligand or, more commonly, as a precursor for the synthesis of more complex polydentate ligands. The amino group can be functionalized to introduce additional donor atoms, leading to the formation of chelating ligands.

For example, the amino group can be reacted with aldehydes or ketones to form Schiff base ligands. Subsequent modification of the aromatic ring or the nitrile group can lead to the synthesis of ligands with tailored steric and electronic properties for specific catalytic applications. While specific ligands derived from 2-Amino-6-chloro-4-methylbenzonitrile are not extensively documented, the synthesis of polydentate ligands from various aminobenzonitrile derivatives is a known strategy in coordination chemistry. nih.govrsc.org

Advanced Materials Research utilizing 2-Amino-6-chloro-4-methylbenzonitrile

The unique combination of functional groups in 2-Amino-6-chloro-4-methylbenzonitrile also makes it a promising candidate for the synthesis of advanced materials with interesting optical and electronic properties.

Substituted benzonitriles are known to be useful in the development of materials for organic light-emitting diodes (OLEDs). rsc.orgresearchgate.netlu.lvbohrium.comrsc.org The electron-withdrawing nature of the nitrile group, combined with the electron-donating potential of the amino group, can lead to compounds with charge-transfer characteristics, which are desirable for emissive materials. The chloro and methyl substituents can be used to fine-tune the electronic properties and solid-state packing of the resulting materials.

Furthermore, the amino group of 2-Amino-6-chloro-4-methylbenzonitrile can serve as a reactive site for polymerization. For example, it can be incorporated into polymer backbones through reactions such as polycondensation or used as a monomer in the synthesis of electroactive polymers. lau.edu.lbtaylorfrancis.com The resulting polymers could exhibit interesting conductive or photophysical properties.

The compound can also serve as an intermediate in the synthesis of functional dyes and pigments. The amino group is a common feature in many chromophores, and its diazotization followed by coupling reactions is a classical method for the synthesis of azo dyes. researchgate.netresearchgate.netmdpi.combohrium.comresearchgate.netresearchgate.netresearchgate.netgoogle.com The substituents on the benzene (B151609) ring would influence the color and properties of the resulting dye. For instance, aminobenzonitrile derivatives have been used in the synthesis of fluorescent chromophores. researchgate.net

Integration into Polymer Architectures

While direct homopolymerization of 2-Amino-6-chloro-4-methylbenzonitrile is not extensively documented, its functional groups offer significant potential for integration into various polymer architectures. The primary amino group (-NH2) and the nitrile group (-CN) are reactive sites that can participate in polymerization reactions. For instance, the amino group can react with acyl chlorides, carboxylic acids, or epoxides to form polyamide or polyamine structures. This allows the molecule to be incorporated as a comonomer in copolymerization processes, such as in the synthesis of polyesters or polyamides, to impart specific properties to the final material.

The nitrile group can also be a key participant in polymerization. For example, 6-aminocapronitrile serves as an alternative monomer for the synthesis of nylon 6, demonstrating the utility of aminonitrile compounds in polymer production. tue.nl This process involves the hydrolysis of the nitrile to a carboxylic acid, followed by polycondensation. Similarly, the functional groups on 2-Amino-6-chloro-4-methylbenzonitrile could be leveraged in controlled radical polymerization techniques, which are known for their tolerance to a wide array of functional groups, enabling the synthesis of well-defined polymers. mdpi.com

Application in Functional Materials Design

The design of functional materials often relies on molecules with tailored electronic properties. 2-Amino-6-chloro-4-methylbenzonitrile possesses a unique electronic profile, featuring both electron-donating (amino and methyl) and electron-withdrawing (chloro and nitrile) substituents. This "push-pull" electronic structure is a key feature in the design of materials with specific optical and electronic functionalities, including organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) materials.

The strategic placement of these groups on the aromatic ring can lead to a significant intramolecular charge transfer character, which is fundamental for many optoelectronic applications. rsc.org For instance, derivatives of 2-amino-6-nitrobenzothiazole (B160904) have been synthesized and investigated for their biological activities, a design process that relies on the interplay of functional groups to achieve desired interactions. nih.gov The principles used in designing these molecules, where structural modifications tune the material's properties, are directly applicable to the potential use of 2-Amino-6-chloro-4-methylbenzonitrile as a building block for novel functional materials. By chemically modifying its structure, researchers can fine-tune the energy levels of the molecular orbitals (HOMO and LUMO), thereby controlling the material's absorption, emission, and charge transport properties. rsc.orgmdpi.com

Photophysical and Optoelectronic Property Investigations of Derivatives

The photophysical and optoelectronic properties of materials derived from substituted aminobenzonitriles are a subject of significant research interest. While specific data for derivatives of 2-Amino-6-chloro-4-methylbenzonitrile are not detailed in the provided sources, the behavior of analogous compounds provides valuable insights into their potential characteristics. Studies on related 2-amino-4,6-diphenylnicotinonitriles demonstrate that the fluorescence properties are highly dependent on the nature of substituents and the solvent environment. mdpi.com

For example, the presence of electron-withdrawing groups like a chloro group can lead to a red shift (a shift to longer wavelengths) in the emission spectra. mdpi.com This is a critical factor in tuning the color of emitted light for applications in displays and sensors. Furthermore, the choice of solvent can influence the emission maxima, with polar solvents often causing a red shift due to the stabilization of polar excited states. mdpi.com

Investigations into these types of compounds often involve both experimental measurements and theoretical calculations (like Density Functional Theory, DFT) to understand their electronic structure. Key parameters such as the HOMO-LUMO energy gap are determined, which provides a measure of the molecule's excitability and chemical reactivity. mdpi.commdpi.com A smaller energy gap generally corresponds to a molecule that is more easily excited and absorbs light at longer wavelengths.

The table below summarizes photophysical data for representative 2-amino-nicotinonitrile derivatives, illustrating the influence of different substituents on their emission properties in various solvents. This data serves as a proxy for understanding the potential behavior of derivatives of 2-Amino-6-chloro-4-methylbenzonitrile.

| Compound ID | Substituent (Ring A) | Substituent (Ring B) | Solvent | Emission Maxima (nm) |

| 3 | 4-Methoxy | 4-Chloro | Toluene | 405 |

| 3 | 4-Methoxy | 4-Chloro | DCM | 416 |

| 3 | 4-Methoxy | 4-Chloro | THF | 418 |

| 3 | 4-Methoxy | 4-Chloro | Methanol | 419 |

| 3 | 4-Methoxy | 4-Chloro | DMSO | 420 |

| 6 | 3-Methoxy | 4-Chloro | Toluene | 404 |

| 6 | 3-Methoxy | 4-Chloro | DCM | 414 |

| 6 | 3-Methoxy | 4-Chloro | THF | 418 |

| 6 | 3-Methoxy | 4-Chloro | Methanol | 418 |

| 6 | 3-Methoxy | 4-Chloro | DMSO | 433 |

| Data sourced from a study on 2-amino-4,6-diphenylnicotinonitriles and is intended to be illustrative of general photophysical trends. mdpi.com |

Derivatives of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile have also been explored as fluorescent molecular sensors for monitoring photopolymerization processes, highlighting another potential application for materials derived from 2-Amino-6-chloro-4-methylbenzonitrile. mdpi.com

Future Research Directions and Concluding Perspectives on 2 Amino 6 Chloro 4 Methylbenzonitrile

Emerging Synthetic Methodologies and Process Intensification

The synthesis of polysubstituted benzonitriles like 2-Amino-6-chloro-4-methylbenzonitrile is ripe for innovation, with a shift towards more efficient and sustainable methods. Future research will likely focus on the development of novel catalytic systems and the implementation of process intensification strategies, such as continuous flow synthesis.

Catalytic approaches are moving beyond traditional multi-step procedures, which often involve harsh reaction conditions and generate significant waste. The development of novel catalysts, for instance, those based on abundant first-row transition metals, could enable more direct and atom-economical routes to this and related compounds. Furthermore, photocatalytic methods are emerging as powerful tools for the synthesis of aryl nitriles from readily available precursors like alcohols or methyl arenes, offering a greener alternative to classical methods.

Process intensification, particularly through the adoption of continuous flow technology, offers significant advantages over traditional batch processing. nih.govdtu.dk Continuous flow reactors provide superior control over reaction parameters such as temperature and pressure, leading to improved yields, selectivity, and safety. For the synthesis of 2-Amino-6-chloro-4-methylbenzonitrile, a continuous flow approach could streamline the process, reduce reaction times, and minimize the formation of byproducts. nih.gov Research in this area could explore the direct preparation of nitriles from corresponding carboxylic acids in a continuous flow setup, potentially using supercritical acetonitrile as both a reactant and solvent. nih.gov

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Benzonitrile (B105546) Derivatives

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Control | Limited control over exotherms | Precise temperature and pressure control |

| Safety | Higher risk with hazardous reagents | Enhanced safety due to small reaction volumes |

| Efficiency | Longer reaction times, potential for lower yields | Reduced reaction times, often higher yields |

| Scalability | Challenging to scale up | More straightforward scalability |

| Sustainability | Can generate significant solvent waste | Potential for reduced solvent usage |

Exploration of Novel Chemical Transformations and Derivatizations

The reactive sites on 2-Amino-6-chloro-4-methylbenzonitrile—the amino and nitrile groups, as well as the aromatic ring—offer numerous possibilities for novel chemical transformations and the synthesis of a diverse range of derivatives. The amino group can be readily derivatized through reactions such as acylation, alkylation, and the formation of Schiff bases. These modifications can be used to introduce a wide array of functional groups, thereby tuning the molecule's physical, chemical, and biological properties. ddtjournal.comacademicjournals.orgactascientific.com

A particularly promising area of research is the use of 2-Amino-6-chloro-4-methylbenzonitrile as a precursor for the synthesis of heterocyclic compounds, which are of immense importance in medicinal chemistry. For instance, the reaction of 2-aminobenzonitriles with various reagents can lead to the formation of quinazolines and quinazolinones, scaffolds found in numerous pharmaceutical agents. openmedicinalchemistryjournal.commdpi.comorganic-chemistry.org Future work could explore one-pot, multi-component reactions to construct complex heterocyclic systems from this starting material in a single, efficient step. openmedicinalchemistryjournal.com For example, a transition-metal-free, base-promoted reaction of 2-aminobenzonitriles with ynones has been shown to produce polysubstituted 4-aminoquinolines. cardiff.ac.uk

The nitrile group itself can undergo a variety of transformations, including hydrolysis to a carboxylic acid or reduction to an amine. These transformations open up further avenues for derivatization and the creation of new molecular architectures.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry and molecular modeling are becoming indispensable tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. Density Functional Theory (DFT) studies on analogous compounds, such as 2-amino-4-chlorobenzonitrile (B1265954), have provided valuable insights into their electronic structure, reactivity, and potential applications. analis.com.my

Similar in silico studies on 2-Amino-6-chloro-4-methylbenzonitrile can be employed to predict its behavior in various chemical reactions. Key parameters that can be calculated include:

Frontier Molecular Orbital (HOMO-LUMO) energies: These calculations can help in understanding the molecule's electronic properties and its propensity to participate in different types of reactions. analis.com.my

Molecular Electrostatic Potential (MEP) maps: These maps can identify the electron-rich and electron-deficient regions of the molecule, predicting the sites for electrophilic and nucleophilic attack.

Reaction pathway modeling: Computational methods can be used to model the transition states and intermediates of potential reactions, allowing for the prediction of reaction outcomes and the design of more efficient synthetic routes. rsc.org

These predictive models can accelerate the discovery of novel reactions and derivatives of 2-Amino-6-chloro-4-methylbenzonitrile by allowing researchers to screen a large number of possibilities computationally before committing to laboratory experiments.

Table 2: Predicted Reactivity Sites of 2-Amino-6-chloro-4-methylbenzonitrile based on Analogous Compounds

| Functional Group | Predicted Reactivity | Potential Transformations |

| Amino Group (-NH2) | Nucleophilic | Acylation, Alkylation, Diazotization, Cyclization |

| Nitrile Group (-CN) | Electrophilic carbon | Hydrolysis, Reduction, Cyclization |

| Aromatic Ring | Susceptible to electrophilic substitution | Halogenation, Nitration, Sulfonation |

Interdisciplinary Research Opportunities

The unique structural features of 2-Amino-6-chloro-4-methylbenzonitrile make it a promising candidate for applications in various interdisciplinary fields, most notably in medicinal chemistry and materials science.

In the realm of medicinal chemistry , the synthesis of quinazoline (B50416) derivatives from 2-aminobenzonitriles is a well-established route to biologically active compounds. openmedicinalchemistryjournal.commdpi.com Quinazolines exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Future research could focus on synthesizing a library of derivatives of 2-Amino-6-chloro-4-methylbenzonitrile and screening them for various biological activities. The specific substitution pattern of this molecule may lead to novel compounds with enhanced potency or selectivity for specific biological targets.

In materials science , substituted benzonitriles and their derivatives have been investigated for applications such as corrosion inhibitors. analis.com.my The amino and nitrile groups can coordinate with metal surfaces, forming a protective layer that prevents corrosion. Computational studies on 2-amino-4-chlorobenzonitrile have suggested its potential in this area. analis.com.my Experimental and further computational investigations could explore the efficacy of 2-Amino-6-chloro-4-methylbenzonitrile and its derivatives as corrosion inhibitors for various metals and alloys. Additionally, the rigid, aromatic structure of this compound could be exploited in the design of novel organic materials with interesting electronic or photophysical properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-6-chloro-4-methylbenzonitrile, and how do reaction conditions influence yield?

- Methodology : Begin with nitration or halogenation of precursor aromatic rings, followed by cyanation and amination steps. For example, nitrile groups can be introduced via Rosenmund-von Braun reactions using CuCN . Optimize temperature (e.g., 80–120°C) and solvent polarity (DMF vs. acetonitrile) to minimize side products. Monitor intermediates via HPLC or TLC, and validate purity (>97% by GC/HPLC) as per Kanto Reagents’ standards .

Q. How should researchers characterize the purity and stability of 2-amino-6-chloro-4-methylbenzonitrile under varying storage conditions?

- Methodology : Use differential scanning calorimetry (DSC) to determine melting points (compare to literature values, e.g., >200°C for related nitriles ). Assess hygroscopicity via Karl Fischer titration and stability under inert atmospheres (N₂/Ar). Long-term storage at –20°C in amber vials is advised to prevent photodegradation .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

- Methodology : Combine NMR (¹H/¹³C) to resolve aromatic protons and substituent positions (e.g., δ 6.8–7.5 ppm for benzonitrile derivatives ). Validate using high-resolution mass spectrometry (HRMS) and FT-IR (C≡N stretch at ~2220 cm⁻¹). Cross-reference with CAS registry data (e.g., CAS: 78881-21-7 for analogous structures ).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-amino-6-chloro-4-methylbenzonitrile in cross-coupling reactions?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density at the nitrile and amino groups. Compare frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Validate predictions experimentally via Suzuki-Miyaura couplings, tracking regioselectivity using LC-MS .

Q. What strategies resolve contradictions in reported catalytic efficiencies for amination reactions involving this compound?

- Methodology : Systematically vary catalysts (Pd vs. Cu), ligands (bidentate vs. monodentate), and bases (K₂CO₃ vs. Cs₂CO₃). Use Design of Experiments (DoE) to isolate variables. For example, Kanto Reagents’ data shows >95% purity achievable with optimized catalysts , but contradictory yields may stem from trace metal impurities—address via ICP-MS analysis .

Q. How does steric hindrance from the methyl and chloro substituents affect supramolecular interactions in crystal engineering?

- Methodology : Perform single-crystal X-ray diffraction (SCXRD) to analyze packing motifs. Compare with Cambridge Structural Database entries for methyl/chloro-substituted benzonitriles. Computational tools like Mercury can model van der Waals radii and hydrogen-bonding networks. Note that bulky substituents may reduce π-stacking efficiency .

Q. What mechanistic insights explain discrepancies in photostability data for nitrile-containing analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.